molecular formula C8H7NO3 B1195392 4-Pyridoxolactone CAS No. 4753-19-9

4-Pyridoxolactone

Cat. No.: B1195392
CAS No.: 4753-19-9
M. Wt: 165.15 g/mol
InChI Key: HHPDVQLBYQFYFA-UHFFFAOYSA-N
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Description

It has the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . This compound is a lactone derivative of pyridoxine, which is one of the six natural forms of vitamin B6.

Biochemical Analysis

Biochemical Properties

4-Pyridoxolactone is a bacterial oxidation metabolite of vitamin B6. It participates in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase (EC 3.1.1.27) . This enzyme belongs to the family of hydrolases, specifically those acting on carboxylic ester bonds. The interaction between this compound and 4-pyridoxolactonase is crucial for the proper metabolism of vitamin B6, which is essential for various physiological functions.

Cellular Effects

This compound influences various cellular processes by participating in the vitamin B6 metabolism pathway. It affects cell function by contributing to the synthesis of pyridoxal phosphate, an active form of vitamin B6 that acts as a coenzyme in numerous enzymatic reactions . These reactions include amino acid metabolism, neurotransmitter synthesis, and gene expression regulation. The presence of this compound ensures the proper functioning of these cellular processes, thereby maintaining cellular health and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects by interacting with the enzyme 4-pyridoxolactonase. This interaction leads to the hydrolysis of this compound to 4-Pyridoxate, which is then further metabolized in the vitamin B6 pathway . The binding of this compound to 4-pyridoxolactonase involves specific interactions with the enzyme’s active site, facilitating the conversion process. This mechanism ensures the efficient metabolism of vitamin B6 and the production of its active forms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been observed that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to certain environmental factors . Long-term studies have shown that the compound maintains its activity and continues to participate in the vitamin B6 metabolism pathway, ensuring sustained cellular function.

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively participates in the vitamin B6 metabolism pathway without causing any adverse effects . At higher doses, there may be threshold effects, leading to potential toxicity or adverse reactions. These studies highlight the importance of maintaining appropriate dosage levels to ensure the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in the vitamin B6 metabolism pathway, where it is converted to 4-Pyridoxate by the enzyme 4-pyridoxolactonase . This conversion is a crucial step in the overall metabolism of vitamin B6, leading to the production of active forms such as pyridoxal phosphate. The compound interacts with various enzymes and cofactors in this pathway, contributing to the regulation of metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound to different cellular compartments, ensuring its availability for metabolic processes. The distribution of this compound within cells is essential for its proper functioning and participation in the vitamin B6 metabolism pathway.

Subcellular Localization

This compound is localized in specific subcellular compartments where it exerts its activity . The compound is directed to these compartments through targeting signals and post-translational modifications. This localization ensures that this compound is available at the right place and time to participate in the vitamin B6 metabolism pathway, thereby contributing to cellular health and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pyridoxolactone can be synthesized through the oxidation of pyridoxal, a form of vitamin B6. The oxidation process involves the use of pyridoxal 4-dehydrogenase, an enzyme that catalyzes the conversion of pyridoxal to this compound . The reaction conditions typically involve an aqueous medium at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the fermentation of bacteria that naturally produce the enzyme pyridoxal 4-dehydrogenase. The bacteria are cultured in large bioreactors, and the product is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: 4-Pyridoxolactone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide, often in the presence of a catalyst.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound to 4-pyridoxate.

Major Products:

Scientific Research Applications

4-Pyridoxolactone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its role as an intermediate in the bacterial degradation of vitamin B6. Unlike pyridoxal and pyridoxine, which are directly involved in human metabolism, this compound is primarily studied in the context of bacterial metabolism. Its formation and further conversion provide insights into the complex pathways of vitamin B6 degradation and utilization .

Properties

IUPAC Name

7-hydroxy-6-methyl-3H-furo[3,4-c]pyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-4-7(10)6-5(2-9-4)3-12-8(6)11/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPDVQLBYQFYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC(=O)C2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197187
Record name 4-Pyridoxic acid lactone
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Pyridoxolactone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4753-19-9
Record name 4-Pyridoxolactone
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Record name 4-Pyridoxic acid lactone
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Record name 4-Pyridoxic acid lactone
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Record name 4753-19-9
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Record name 4-PYRIDOXOLACTONE
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Record name 4-Pyridoxolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003454
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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